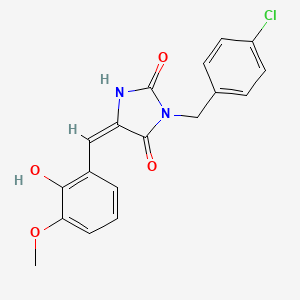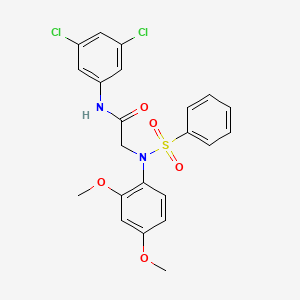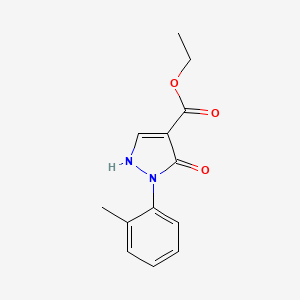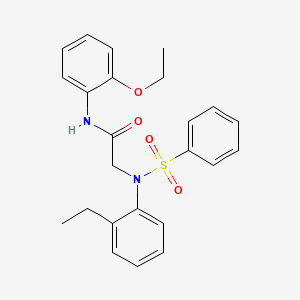
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide
説明
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. For example, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells, leading to cell cycle arrest and apoptosis. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to reduce oxidative stress, inflammation, and tissue damage. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function, reduce neuroinflammation, and increase synaptic plasticity.
実験室実験の利点と制限
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the limitations of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide include its high cost and limited availability, which may restrict its use in large-scale experiments.
将来の方向性
There are several future directions for 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects on other diseases, and the optimization of dosage and delivery methods. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide and its potential side effects in vivo.
科学的研究の応用
1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been found to reduce inflammation and oxidative stress in animal models. In neurological disorder research, 1-(4-bromobenzoyl)-N-(2,4-dichlorobenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
特性
IUPAC Name |
1-(4-bromobenzoyl)-N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrCl2N2O2/c21-16-4-1-14(2-5-16)20(27)25-9-7-13(8-10-25)19(26)24-12-15-3-6-17(22)11-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBZGFWANANNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3435782.png)


![ethyl 4-{3-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3435802.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![N-[4-(aminosulfonyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3435825.png)
![2-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3435832.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3435847.png)
![1-(4-bromobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3435852.png)
![6-(3,4-dimethoxyphenyl)-2-[(3-fluorobenzyl)thio]nicotinonitrile](/img/structure/B3435862.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435865.png)
